Methyldopate hydrochloride

Descripción general

Descripción

El metildopato clorhidrato es un compuesto químico utilizado principalmente como agente antihipertensivo. Es un proagente de clorhidrato de éster etílico de α-metildopa, que es un agente simpáticolítico de acción central. Este compuesto es conocido por su capacidad para controlar la hipertensión al actuar sobre el sistema nervioso central para reducir la presión arterial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El metildopato clorhidrato se puede sintetizar mediante la esterificación de α-metildopa con etanol en presencia de ácido clorhídrico. La reacción generalmente implica calentar α-metildopa con etanol y ácido clorhídrico para formar el éster etílico, que luego se purifica para obtener metildopato clorhidrato .

Métodos de producción industrial: En entornos industriales, la producción de metildopato clorhidrato implica procesos de esterificación a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El producto luego se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El metildopato clorhidrato experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar las quinonas correspondientes.

Reducción: Se puede reducir para formar derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como halógenos y nucleófilos en condiciones ácidas o básicas.

Productos principales formados:

Oxidación: Quinonas y compuestos relacionados.

Reducción: Derivados dihidro.

Sustitución: Varios compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Clinical Applications

Hypertension Management

Methyldopate hydrochloride is predominantly used for the treatment of hypertension, particularly in acute settings. It is indicated for:

- Hypertensive Crises : this compound is administered intravenously to manage severe hypertension when rapid control is necessary. Its formulation allows for better solubility and stability compared to methyldopa, making it suitable for parenteral use .

- Pregnancy : Methyldopate is often preferred in pregnant patients due to its safety profile, as it does not exhibit teratogenic effects .

Pharmacokinetics and Administration

- Dosage Forms : this compound is available as an injectable solution, typically containing 50 mg per mL .

- Administration Protocol : For intravenous administration, it is diluted in 5% dextrose and infused slowly over 30 to 60 minutes .

Side Effects and Considerations

While generally well-tolerated, this compound can cause several side effects:

- Cognitive Impairments : Some studies have reported instances of cognitive dysfunction among patients treated with methyldopa and its derivatives, including memory impairment and decreased mental acuity .

- Hematological Effects : A positive Coombs' test may occur within weeks of initiation, indicating potential hemolytic anemia, which resolves upon discontinuation of the drug .

Case Studies

Several documented cases highlight the clinical implications of this compound:

- Case Study on Depression : A review indicated that a patient developed severe depression following the initiation of methyldopa therapy at a dosage of 750 mg/day. The symptoms persisted even after discontinuation but responded to electroconvulsive therapy (ECT) .

- Cognitive Dysfunction Report : A group of professionals reported significant cognitive impairments while on methyldopa therapy; symptoms resolved within 96 hours post-treatment cessation .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to its parent compound, methyldopa:

| Feature | This compound | Methyldopa |

|---|---|---|

| Solubility | High | Moderate |

| Stability | More stable in solution | Less stable |

| Administration | IV only | Oral or IV |

| Primary Use | Hypertensive crises | Hypertension |

| Safety in Pregnancy | Yes | Yes |

| Cognitive Side Effects | Reported | Reported |

Mecanismo De Acción

El metildopato clorhidrato ejerce sus efectos al convertirse en α-metildopa, que luego estimula los receptores α-adrenérgicos inhibitorios centrales. Esto conduce a una reducción del tono simpático, la presión arterial y la resistencia periférica total. Los objetivos moleculares incluyen los receptores α-2 adrenérgicos, que juegan un papel crucial en la inhibición de la salida neuronal adrenérgica .

Compuestos similares:

α-Metildopa: El compuesto principal, también utilizado como agente antihipertensivo.

Clonidina: Otro agente antihipertensivo de acción central que estimula los receptores α-2 adrenérgicos.

Guanfacina: Similar en acción a la clonidina pero con una duración de efecto más larga

Unicidad: El metildopato clorhidrato es único debido a su forma de éster, que permite diferentes propiedades farmacocinéticas en comparación con su compuesto principal, α-metildopa. Esta esterificación puede conducir a una mejor biodisponibilidad y un perfil metabólico diferente, lo que lo convierte en una alternativa valiosa en ciertos escenarios clínicos .

Comparación Con Compuestos Similares

α-Methyldopa: The parent compound, also used as an antihypertensive agent.

Clonidine: Another centrally acting antihypertensive agent that stimulates α-2 adrenergic receptors.

Guanfacine: Similar in action to clonidine but with a longer duration of effect

Uniqueness: Methyldopate hydrochloride is unique due to its ester form, which allows for different pharmacokinetic properties compared to its parent compound, α-methyldopa. This esterification can lead to improved bioavailability and a different metabolic profile, making it a valuable alternative in certain clinical scenarios .

Actividad Biológica

Methyldopate hydrochloride is an alpha-adrenergic agonist primarily used as an antihypertensive agent. It is the ethyl ester of methyldopa, which is known for its central and peripheral nervous system effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, metabolism, and clinical implications.

This compound acts primarily as a centrally acting alpha-2 adrenergic agonist . Its mechanism involves several key actions:

- Alpha-2 Adrenergic Receptor Agonism : Methyldopate is metabolized to α-methylnorepinephrine, which activates presynaptic alpha-2 adrenergic receptors in the brainstem. This activation inhibits adrenergic neuronal outflow and reduces norepinephrine release, leading to decreased sympathetic nervous system activity and lower blood pressure .

- Inhibition of Aromatic L-Amino Acid Decarboxylase : The L-isomer of methyldopa inhibits this enzyme, which is crucial for the synthesis of dopamine and norepinephrine. This inhibition contributes to the depletion of biogenic amines, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound provides insight into its absorption, distribution, metabolism, and excretion:

- Absorption : Methyldopate is incompletely absorbed from the gastrointestinal tract with a mean bioavailability of approximately 25% . The active L-isomer is absorbed more readily than the inactive D-isomer.

- Distribution : The apparent volume of distribution ranges from 0.19 to 0.32 L/kg. Methyldopate can cross the blood-brain barrier and is found in breast milk .

- Metabolism : Upon administration, methyldopate is extensively metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopa mono-O-sulfate .

- Excretion : About 70% of absorbed methyldopate is excreted in urine, primarily as unchanged drug and its sulfate conjugates .

Clinical Applications

This compound is primarily used for managing hypertension. Its effectiveness in lowering blood pressure has been well-documented in various studies:

- Efficacy : Clinical studies have shown that this compound effectively lowers blood pressure in both acute and chronic settings. Its use is particularly beneficial for patients who are pregnant or have specific contraindications to other antihypertensive agents .

Case Study 1: Hypertensive Pregnant Patient

A study involving pregnant women demonstrated that methyldopate effectively managed hypertension without significant adverse effects on maternal or fetal health. Blood pressure levels were significantly reduced within hours of administration, showcasing its rapid action.

Case Study 2: Chronic Hypertension Management

In a cohort study focusing on patients with chronic hypertension, long-term administration of methyldopate resulted in sustained blood pressure control with minimal side effects reported compared to other antihypertensives.

Comparative Analysis

The following table summarizes key biological activities and pharmacological properties of this compound compared to its parent compound, methyldopa:

| Property | This compound | Methyldopa |

|---|---|---|

| Form | Ethyl ester hydrochloride | Free base |

| Solubility | Higher | Lower |

| Bioavailability | ~25% | ~50% |

| Mechanism | Alpha-2 agonist | Alpha-2 agonist |

| Clinical Use | Antihypertensive | Antihypertensive |

Propiedades

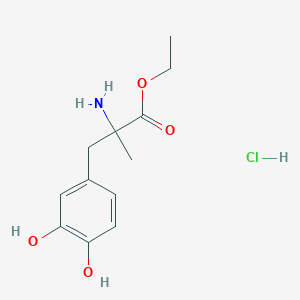

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVZCCJDKYRRF-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045370 | |

| Record name | Methyldopate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2508-79-4 | |

| Record name | Methyldopate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldopate hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldopate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldopa ethyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Methyldopate Hydrochloride as an antihypertensive agent?

A1: this compound, a prodrug, is converted in vivo to its active metabolite, methyldopa. Methyldopa acts as a decarboxylase inhibitor, primarily targeting the enzyme responsible for converting dopa to dopamine, thereby interfering with the synthesis of norepinephrine []. This, in turn, reduces peripheral sympathetic activity, leading to a decrease in blood pressure.

Q2: Can this compound induce autoimmune hemolytic anemia in susceptible individuals?

A2: While this compound is known to be associated with autoimmune hemolytic anemia in some humans, studies in mice have not shown a causal relationship. Prolonged high-dose treatment (4-200 mg/kg body weight) in genetically susceptible NZB and A/J mice, as well as the nonsusceptible CBA/H-T6 strain, did not induce a higher incidence or severity of autoimmune hemolytic anemia compared to control groups [].

Q3: Are there any reported cases of this compound being used during pregnancy?

A3: While not directly addressed in the provided abstracts, one case report describes the successful use of Clozapine, another psychiatric medication, alongside this compound (1500 mg daily) to manage pregnancy-induced hypertension in a patient during her second pregnancy []. It is crucial to consult with healthcare professionals for appropriate medical advice regarding medication use during pregnancy.

Q4: What are the analytical methods commonly used to determine the concentration of this compound in pharmaceutical formulations?

A4: Various analytical methods can be employed to quantify this compound. High-performance liquid chromatography (HPLC) coupled with a suitable detection method is a common approach for accurate and sensitive determination [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.